molecular formula C13H12F3NO2 B8595910 1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Cat. No.: B8595910
M. Wt: 271.23 g/mol
InChI Key: DSQRXDBZCMVTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C13H12F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The tetrahydroisoquinoline ring system can also interact with various receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of the trifluoroacetyl group and the tetrahydroisoquinoline ring system. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

1-(7-acetyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H12F3NO2/c1-8(18)10-3-2-9-4-5-17(7-11(9)6-10)12(19)13(14,15)16/h2-3,6H,4-5,7H2,1H3

InChI Key

DSQRXDBZCMVTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCN(C2)C(=O)C(F)(F)F)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (140 mmol, 32.00 g) was introduced into CS2 (190 ml). Aluminum trichloride (837 mmol, 111.60 g) was added thereto in portions at room temperature. Acetyl chloride (419.12 mmol, 32.90 g) was then added dropwise in such a way that gentle refluxing took place, and the mixture was heated to reflux for a further hour. The reaction mixture was poured into ice-water and extracted with dichloromethane. The organic phase was dried, filtered with suction and concentrated and then stirred with isopropanol. 22 g of the title compound were obtained with a melting point of 80° C.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
111.6 g
Type
reactant
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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